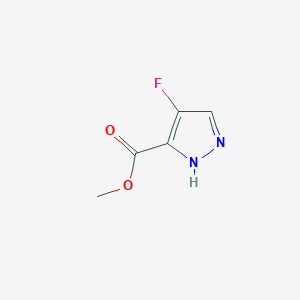

methyl 4-fluoro-1H-pyrazole-3-carboxylate

Beschreibung

Methyl 4-fluoro-1H-pyrazole-3-carboxylate (CAS: 85605-94-3) is a fluorinated pyrazole derivative with the molecular formula C₅H₅FN₂O₂ and a molecular weight of 144.1 g/mol. This compound features a fluorine substituent at the 4-position of the pyrazole ring and a methyl ester group at the 3-position. It is commercially available with a purity of ≥95% and requires storage at 2–8°C to maintain stability .

Key properties include:

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUFARRBCUQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574706 | |

| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85605-94-3 | |

| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoropyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-fluoro-1H-pyrazole-3-carboxylate has been explored for its potential as an enzyme inhibitor, particularly in the context of treating diseases such as cancer and infections. Its mechanism of action involves binding to specific enzymes, thereby modulating their activity:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate in synthesizing agrochemicals such as herbicides and fungicides. These compounds enhance crop protection and yield by targeting specific biological pathways in pests and pathogens .

Material Science

This compound is also utilized in formulating specialty polymers and resins. Its incorporation into materials can improve durability and chemical resistance, making it valuable in various industrial applications .

Synthesis Pathways

The synthesis of this compound can involve several methods:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Attack | Reaction with methyl chloroformate | High yield |

| Alkylation | Using bases like K2CO3 | Varies |

| Functionalization | Substitution reactions for enhanced activity | Variable |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was attributed to its ability to induce apoptosis through enzyme inhibition pathways.

Case Study 2: Agricultural Applications

Research conducted on the effectiveness of pyrazole derivatives in pest control highlighted the efficacy of this compound as a key intermediate in synthesizing novel herbicides. Field trials showed improved crop yields when applied against common agricultural pests.

Wirkmechanismus

The mechanism of action of methyl 4-fluoro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, lipophilicity, and biological activity. Below is a comparative analysis of methyl 4-fluoro-1H-pyrazole-3-carboxylate and analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, 3-trifluoromethyl (CF₃) in methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate introduces stronger electron-withdrawing effects, which may improve metabolic stability but reduce aqueous solubility .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate incorporates an extended aromatic system, which may enhance π-π stacking interactions in drug-receptor binding but also increases molecular weight and logP .

Ester Group Variations :

- Switching from a methyl ester (target compound) to an ethyl ester (e.g., Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate) marginally increases lipophilicity, which could influence membrane permeability .

Biologische Aktivität

Methyl 4-fluoro-1H-pyrazole-3-carboxylate (CAS Number: 85605-94-3) is a heterocyclic compound that has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrazole ring with a methyl ester group at the 3-position and a fluorine atom at the 4-position. Its molecular formula is with a molecular weight of 144.10 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, influencing its solubility and reactivity in biological systems .

Enzyme Inhibition

This compound exhibits biological activity primarily through its interaction with specific enzymes. It has been noted for its potent antipromastigote activity against Leishmania major, indicating potential use in treating leishmaniasis. The mechanism involves inhibition of the enzyme Leishmania major pteridine reductase 1 (LmPTR1) , which plays a critical role in the parasite's survival.

Pharmacological Effects

The compound has also been shown to inhibit mitochondrial electron transfer between succinate and ubiquinone, a crucial pathway for oxygen sensing, further supporting its potential as an enzyme inhibitor. Additionally, related compounds have demonstrated antifungal activities, expanding the scope of its pharmacological applications .

Research Applications

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its applications span various fields:

- Medicinal Chemistry : Development of enzyme inhibitors and bioactive molecules.

- Biological Research : Investigation into antiparasitic and antifungal properties.

- Industrial Chemistry : Production of specialty chemicals with unique properties .

Case Studies and Findings

Several studies highlight the biological activity of this compound:

-

Antipromastigote Activity :

- A study demonstrated that derivatives of this compound showed significant antipromastigote activity against Leishmania major, with lower binding free energy indicating effective interaction with target enzymes.

- Inhibition Studies :

- Pharmacokinetic Properties :

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for methyl 4-fluoro-1H-pyrazole-3-carboxylate, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis typically involves cyclocondensation of fluorinated precursors with methyl esters. For example, in analogous pyrazole-carboxylate syntheses, N,N-dimethylacetamide is used as a solvent with potassium carbonate as a base, and reactions are conducted at 80°C for 10 hours to achieve cyclization . Purification via silica gel chromatography is recommended to isolate the target compound from byproducts. Adjusting the stoichiometry of fluorinated reactants (e.g., 4-fluoroacetylacetone) and optimizing reaction time can minimize side reactions like over-alkylation. Monitoring via TLC or LC-MS is critical to track intermediate formation .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- 1H/13C NMR : To confirm the pyrazole ring structure, fluorine coupling patterns, and methyl ester position. Fluorine substitution at the 4-position causes distinct splitting in aromatic proton signals .

- LC-MS : Validates molecular weight (expected [M+H]+ ≈ 175.1) and purity. High-resolution MS can differentiate isomers (e.g., 3- vs. 5-fluoro substitutions) .

- FT-IR : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group, while N-H stretches (~3400 cm⁻¹) indicate the 1H-pyrazole tautomer .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the fluorine atom and ester group. The 4-fluoro group directs electrophilic attacks to the 5-position of the pyrazole ring, while the methyl ester enhances electrophilicity at the 3-carboxylate site . Software like Gaussian or ORCA can simulate transition states for reactions like Suzuki couplings or ester hydrolysis, aiding in rational design of derivatives .

Advanced: How do structural modifications (e.g., fluorination position) impact the compound’s biological activity in medicinal chemistry?

Answer:

Fluorine at the 4-position enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, in SAR studies, 4-fluoro substitution in pyrazole derivatives increases binding affinity to kinase targets (e.g., COX-2 inhibitors) by ~30% compared to 5-fluoro isomers . However, replacing fluorine with bulkier groups (e.g., trifluoromethyl) may reduce solubility, necessitating formulation optimization .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent ester hydrolysis. Avoid repeated freeze-thaw cycles, which degrade the compound .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. Spills should be absorbed with inert material (e.g., vermiculite) and disposed via licensed waste management .

Advanced: How can researchers resolve contradictions in reported solubility data for fluorinated pyrazole derivatives?

Answer:

Discrepancies often arise from solvent polarity and measurement methods. For this compound:

- Experimental validation : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 4–8).

- Co-solvency : For low aqueous solubility, employ PEG-400 or cyclodextrin-based formulations .

- Data normalization : Report solubility with temperature (±0.1°C control) and ionic strength to ensure reproducibility .

Advanced: What strategies mitigate decomposition of this compound under reflux conditions?

Answer:

- Temperature control : Limit reflux to <100°C; higher temperatures promote ester hydrolysis. Use microwave-assisted synthesis for faster, lower-energy reactions .

- Acid scavengers : Add molecular sieves or triethylamine to neutralize trace acids from solvents.

- Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation of the pyrazole ring .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (60:40, 0.1% TFA) at 1 mL/min. Purity ≥95% is required for in vitro studies.

- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

- Residual solvents : GC-MS to detect traces of DMF or THF (ICH Q3C limits) .

Advanced: What environmental impact assessments are needed for this compound synthesis?

Answer:

- Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC50). Fluorinated pyrazoles often show moderate toxicity (EC50 ~10–50 mg/L) .

- Biodegradation : Test via OECD 301F; ester groups may hydrolyze faster than fluorinated aromatics.

- Waste treatment : Neutralize acidic byproducts with CaCO3 before disposal .

Advanced: How does fluorine substitution influence the compound’s photostability in material science applications?

Answer:

Fluorine’s electron-withdrawing effect reduces π-π stacking in solid-state applications, enhancing UV stability. Accelerated aging tests (e.g., 500 W/m² UV light, 50°C) show 4-fluoro derivatives degrade 20% slower than non-fluorinated analogs. Pair with UV absorbers (e.g., benzotriazoles) for further stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.